molecular formula C16H15NO3 B1666321 4-Benzoyl-l-phenylalanine CAS No. 104504-45-2

4-Benzoyl-l-phenylalanine

Cat. No. B1666321
M. Wt: 269.29 g/mol
InChI Key: TVIDEEHSOPHZBR-AWEZNQCLSA-N
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Description

4-Benzoyl-L-phenylalanine is a photoreactive amino acid . It can easily be incorporated into a peptide by solid-phase synthesis and finds application as a photolabel . It is an important raw material as well as an intermediate in organic synthesis .


Synthesis Analysis

The synthesis of 4-Benzoyl-L-phenylalanine involves the Friedel-Crafts benzoylation of L-phenylalanine with benzoyl chloride in trifluoromethanesulfonic acid . A clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa) and its Fmoc-protected version have been synthesized from 3-(4-bromophenyl)-1-propanol in 11 steps with an overall 12.5% yield .


Molecular Structure Analysis

The molecular formula of 4-Benzoyl-L-phenylalanine is C16H15NO3 . Its molecular weight is 269.30 g/mol . The InChI Key is TVIDEEHSOPHZBR-AWEZNQCLSA-N . Docking results revealed 4-BP has high binding affinity via hydrophobic and polar-polar contacts towards hERα .


Chemical Reactions Analysis

4-Benzoyl-L-phenylalanine acts as a photo cross-linking probe when incorporated into proteins, including ion channels, transporters, and GPCRs . When exposed to UV light, it forms a covalent cross-link with a C-H bond-containing group, enabling selective and potent UV-driven photoinactivation of protein function .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Benzoyl-L-phenylalanine include a molecular formula of C16H15NO3 and a molecular weight of 269.30 g/mol . The compound belongs to the class of organic compounds known as phenylalanine and derivatives .

Scientific Research Applications

Photocrosslinking in Proteins

4-Benzoyl-l-phenylalanine has been utilized in photocrosslinking applications in biological research. It was incorporated in vivo into proteins in Escherichia coli, demonstrating its usefulness in discovering and defining protein interactions both in vitro and in vivo (Chin et al., 2002).

Photolabeling of Calmodulin

This compound has been used in the photolabeling of calmodulin, a protein that plays a crucial role in calcium signaling. When substituted for tryptophan in a calmodulin-binding peptide, it showed no significant impact on the peptide's affinity for calmodulin, enabling effective photolabeling (Kauer et al., 1986).

Probing Peptide-Protein Interaction

The compound has been employed in the study of peptide-protein interactions, particularly in the context of substance P receptor interaction. It offers the advantage of being able to be radioiodinated, allowing for more precise identification of interaction sites (Wilson et al., 1997).

Applications in Biochemistry

In biochemistry, 4-Benzoyl-l-phenylalanine has been used in the study of mischarging Escherichia coli tRNAPhe, demonstrating its utility in understanding protein synthesis and amino acid incorporation (Baldini et al., 1988).

Potential as Estrogen Receptor Inhibitor

Recent research explored the use of 4-Benzoyl-l-phenylalanine as a potential estrogen receptor inhibitor for breast cancer treatment, demonstrating its potential in therapeutic applications (Shtaiwi et al., 2022).

In Diabetes Treatment Research

It was also found to have hypoglycemic activity, leading to the development of N-(4-ethylbenzoyl)-D-phenylalanine, a compound significantly more potent than the initial compound in lowering blood glucose levels (Shinkai et al., 1988).

Safety And Hazards

For safety, personal protective equipment/face protection should be worn . Adequate ventilation should be ensured . Contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should be avoided . Dust formation should be avoided .

Future Directions

The synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa) and its Fmoc-protected version from 3-(4-bromophenyl)-1-propanol in 11 steps with an overall 12.5% yield opens up new possibilities . This amino acid contains both a photoreactive benzophenone and a clickable terminal alkyne which acts like a reporter tag by fast attachment to other functional groups via ‘click’ reaction . A photoaffinity probe could be created by one single amino acid substitution during peptide synthesis . Its small size helps to retain bioactivity .

properties

IUPAC Name

(2S)-2-amino-3-(4-benzoylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c17-14(16(19)20)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12/h1-9,14H,10,17H2,(H,19,20)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIDEEHSOPHZBR-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20909021
Record name 4-Benzoylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzoyl-l-phenylalanine

CAS RN

104504-45-2
Record name p-Benzoyl-L-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104504452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Benzoyl-L-phenylalanine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08371
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Benzoylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-BENZOYL-L-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RU6KQ9WYD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
161
Citations
G Dorman, JD Olszewski, GD Prestwich… - The Journal of …, 1995 - ACS Publications
Benzoyl-L-phenylalanine (Bpa) is a benzophenone-containing unnatural amino acid that can be incorporated into polypeptides by solid-phase synthetic techniques as a …
Number of citations: 41 pubs.acs.org
A Roy, S Barman, J Padhan… - Chemical …, 2021 - pubs.rsc.org
… Herein, we engineer a bromodomain to introduce 4-benzoyl-L-phenylalanine (BzF) using amber suppressor mutagenesis without compromising its ability to recognize the acetylated …
Number of citations: 7 pubs.rsc.org
L Wang, W Hisano, Y Murai, M Sakurai, Y Muto… - Molecules, 2013 - mdpi.com
… in 4-benzoyl-l-phenylalanine promoted the reduction of an aldehyde to a hydroxyl group, which was only observed in the l-tryptophan metabolic pathway. 4-Benzoyl-l-phenylalanine …
Number of citations: 10 www.mdpi.com
L Kadunc, M Svetličič, V Forstnerič… - FEBS …, 2020 - Wiley Online Library
… The use of a tRNA synthetase together with a TAG codon-specific tRNA achieved PTC readthrough depending on the addition of a noncanonical amino acid (4-benzoyl-L-phenylalanine…
Number of citations: 1 febs.onlinelibrary.wiley.com
G Dorman - Acta Pharmaceutica Hungarica, 1998 - europepmc.org
… be attached to biologically active ligands by using a tritiated heterobifunctional crosslinker reagent: [3H]-BZDC-NHS or a photoreactive amino acid; [3H]-4-benzoyl-L-phenylalanine. …
Number of citations: 3 europepmc.org
C Hoffmann - 2015 - ediss.uni-goettingen.de
… Using the genetically encoded crosslinker amino acid (4-Benzoyl-L-phenylalanine) pBPA at nearly two hundred different positions, I map the interactions of FACT at a single amino acid …
Number of citations: 2 ediss.uni-goettingen.de
A Shtaiwi, R Adnan, M Khairuddean - Materials Science Forum, 2022 - Trans Tech Publ
Radiolabelled amino acids have been gaining great interest in medical field both as diagnostic and therapeutic agents. New pharmaceutical compound, p-benzoyl-phenylalanine (4-BP)…
Number of citations: 0 www.scientific.net
N Shi, M Zheng, X Wu, N Chen, L Jiang… - Journal of Agricultural …, 2023 - ACS Publications
… Thereafter, 4-benzoyl-l-phenylalanine with the photosensitive group of benzophenone was introduced. Then, the affinity between the ligand and the SI was validated using molecular …
Number of citations: 3 pubs.acs.org
K Kretschmer, J Stichel… - Journal of Peptide …, 2023 - Wiley Online Library
… specify these interactions between the peptide inhibitor and the Sema-3A–NRP-1 system, the peptides were modified with the photoactivatable amino acids 4-benzoyl-l-phenylalanine …
Number of citations: 2 onlinelibrary.wiley.com
Y Chen, R Herrmann, N Fishkin… - Photochemistry and …, 2008 - Wiley Online Library
… Fmoc-4-benzoyl-l-phenylalanine building … 4-benzoyl-l-phenylalanine, we used a bulky chiral ester to control diastereoselectivity (38). The entire synthesis of 4-benzoyl-l-phenylalanine …
Number of citations: 9 onlinelibrary.wiley.com

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